Ormeloxifene hydrochloride, cis-

Descripción

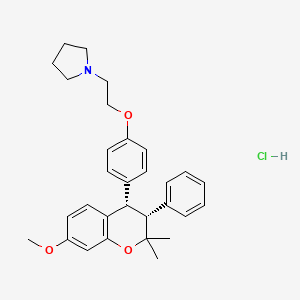

Ormeloxifene hydrochloride, cis-, is a non-steroidal selective estrogen receptor modulator (SERM) developed by the Central Drug Research Institute (CDRI), India. Its chemical name is 1-(2-{4-[(3SR,4RS)-7-Methoxy-2,2-dimethyl-3-phenylchroman-4-yl]phenoxy}ethyl)pyrrolidine hydrochloride (CAS: 51423-19-9). Structurally, it belongs to the benzopyran class of SERMs, characterized by a chroman ring system with methoxy, dimethyl, and phenyl substituents .

Its mechanism involves tissue-selective estrogen receptor modulation, inhibiting estrogen-driven proliferation in reproductive tissues while sparing bone and cardiovascular systems . Pharmacokinetic studies indicate a long serum half-life (~168 hours), with peak serum concentrations (125 ng/mL) achieved within 4 hours of oral administration .

Propiedades

IUPAC Name |

1-[2-[4-[(3R,4S)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]ethyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35NO3.ClH/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31;/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3;1H/t28-,29-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRGUGBSQWQXLHB-OCPPCWRMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51423-19-9 | |

| Record name | Ormeloxifene hydrochloride, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051423199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ORMELOXIFENE HYDROCHLORIDE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFJ9VA7B3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ormeloxifene hydrochloride involves several steps. The commercial product is a 1:1 mixture of its two optical isomers (d- and l-). The fractional crystallization of its di-p-toluoyl tartarate salts successfully resolves its two enantiomers. The free bases of respective enantiomers are liberated by alkaline hydrolysis and further converted to their hydrochlorides .

Industrial Production Methods: Industrial production of ormeloxifene hydrochloride involves high-performance liquid chromatography (HPLC) for chiral separation. The HPLC method utilizes a Lux 5µ cellulose-1 column with a mobile phase comprising hexane, isopropanol, methanol, and triethylamine (90:10:1:0.5). This method ensures the enantiomeric purity of the compound .

Análisis De Reacciones Químicas

Types of Reactions: Ormeloxifene hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .

Aplicaciones Científicas De Investigación

Contraceptive Use

Ormeloxifene is primarily recognized as an oral contraceptive agent. It is marketed in India as a once-a-week contraceptive pill, demonstrating a favorable safety profile with minimal side effects. Its mechanism involves selective binding to estrogen receptors, which helps in preventing ovulation and altering endometrial receptivity.

Clinical Evidence

- A study indicated that ormeloxifene has a high efficacy rate in preventing pregnancy with a low incidence of side effects such as nausea and weight gain .

Anti-Cancer Potential

Recent research has highlighted the potential of ormeloxifene as an anti-cancer agent, particularly in breast cancer and head and neck cancers.

Breast Cancer Treatment

- Ormeloxifene has been shown to induce apoptosis in breast cancer cells through both estrogen receptor-dependent and independent pathways. In clinical trials involving advanced breast cancer patients, approximately 38.5% responded positively to treatment with ormeloxifene administered at doses of 60 mg three times a week .

- Mechanistic studies revealed that ormeloxifene inhibits cell proliferation by arresting the cell cycle at the G0/G1 phase and enhancing the expression of cell cycle regulators like p21 and p27 while downregulating Cyclin D1 .

Head and Neck Cancer

- In vitro studies demonstrated that ormeloxifene effectively inhibited the growth of head and neck squamous cell carcinoma (HNSCC) cell lines by inducing apoptosis via caspase activation. The compound also inhibited the AKT signaling pathway, which is often aberrantly activated in HNSCC .

Management of Dysfunctional Uterine Bleeding (DUB)

Ormeloxifene has been investigated for its efficacy in treating dysfunctional uterine bleeding, a condition characterized by abnormal menstrual bleeding patterns.

Clinical Findings

- A prospective study involving 50 women with DUB showed significant improvements after treatment with ormeloxifene (60 mg twice weekly for 12 weeks). Results indicated a notable decrease in menstrual blood loss, improved hemoglobin levels, and reduced endometrial thickness .

- The study reported an 84% relief from dysmenorrhea among participants, showcasing ormeloxifene's effectiveness as a non-hormonal treatment option with minimal side effects .

Pharmacokinetics and Safety Profile

Ormeloxifene exhibits favorable pharmacokinetics, characterized by a dose-dependent increase in serum concentration following administration. Studies have reported that it reaches peak plasma concentration within 4-6 hours post-dose .

Safety Considerations

- Clinical trials have demonstrated that ormeloxifene is well-tolerated with no significant hematological or biochemical toxicity even after prolonged use . Side effects are generally mild and include nausea and headaches.

Chiral Separation Techniques

The development of analytical methods for the separation of ormeloxifene's chiral isomers has been explored to enhance its therapeutic efficacy. High-performance liquid chromatography (HPLC) methods have been validated for this purpose, ensuring the purity and effectiveness of the drug used in clinical settings .

Mecanismo De Acción

Ormeloxifene hydrochloride exhibits both estrogenic and anti-estrogenic activity. As a contraceptive, it inhibits endometrial receptivity to blastocyst signals, thereby preventing implantation. This mechanism does not affect nidatory estrogen and progesterone, the hypothalamo-pituitary-ovarian axis, follicle maturation, ovulation, mating behavior, gamete transport, fertilization, or the preimplantation development of embryos .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Ormeloxifene hydrochloride, cis- (cis-ORM), is compared below with other SERMs and structurally related compounds in terms of cytotoxicity, pharmacokinetics, and therapeutic applications.

Cytotoxicity Against Cancer Cell Lines

A comparative study evaluated cis-ORM and four clinically used SERMs (e.g., Tamoxifen, Raloxifene) across 26 human cancer cell lines. Key metrics included TGI (total growth inhibition), GI50 (50% growth inhibition), and LC50 (50% lethal concentration).

| Compound | Mean TGI (µM) | Mean GI50 (µM) | Mean LC50 (µM) |

|---|---|---|---|

| cis-Ormeloxifene | 5.2 | 2.8 | 18.4 |

| Tamoxifen | 8.7 | 4.1 | 25.9 |

| Raloxifene | 10.3 | 5.6 | 30.2 |

cis-ORM demonstrated superior cytotoxicity, with significantly lower TGI, GI50, and LC50 values, indicating higher potency and selectivity . Computational modeling attributed this to stronger binding affinity to estrogen receptors and enhanced apoptosis induction via caspase-3/7 activation .

Formulation Challenges and Innovations

Ormeloxifene’s poor aqueous solubility (≤0.1 mg/mL) necessitates advanced formulation strategies. Solid dispersion techniques (e.g., kneading with β-cyclodextrin) increased solubility by 8-fold, outperforming solvent evaporation and co-precipitation methods . Fast-dissolving tablets (FDTs) with crospovidone and croscarmellose sodium achieved 95% drug release within 30 minutes, comparable to Tamoxifen FDTs but with faster disintegration (12 seconds vs. 25 seconds) .

Structural and Functional Analogues

- Centchroman (Ormeloxifene) Impurities : cis-ORM’s stereoisomeric purity is critical; impurities like trans-Ormeloxifene exhibit reduced receptor binding and efficacy .

- Orphenadrine Hydrochloride : A structurally distinct compound (CAS: 341-69-5) with anticholinergic properties, highlighting SERMs’ unique targeting of estrogen pathways .

Actividad Biológica

Ormeloxifene hydrochloride, cis- (also known as Centchroman), is a selective estrogen receptor modulator (SERM) primarily used as an oral contraceptive. Its unique biological activity encompasses both estrogenic and anti-estrogenic effects, making it a compound of interest in various therapeutic contexts, including gynecological conditions and cancer treatment.

Ormeloxifene interacts with the estrogen receptor alpha, exhibiting a dual action:

- Estrogenic Activity : In certain tissues such as bones, it mimics estrogen, promoting beneficial effects like bone density maintenance.

- Anti-estrogenic Activity : In other tissues such as the uterus and breast, it inhibits estrogen's effects, which is crucial for its contraceptive properties by preventing endometrial receptivity to implantation signals.

Pharmacokinetics

Ormeloxifene is administered orally with a notable elimination half-life of approximately 7 days. Its pharmacokinetic profile indicates that it achieves a higher volume of distribution in healthy women than the total body fluid, suggesting effective systemic absorption and distribution.

Biological Effects

The compound's biological effects can be categorized into several key areas:

1. Contraceptive Efficacy

Ormeloxifene's primary use as an oral contraceptive is attributed to its ability to inhibit endometrial receptivity. Clinical studies have shown that a standard dosage of 30 mg weekly can significantly reduce pregnancy rates.

2. Treatment of Dysfunctional Uterine Bleeding (DUB)

A study involving women with DUB demonstrated that treatment with ormeloxifene (60 mg twice weekly for 12 weeks) resulted in:

- A significant decrease in menstrual blood loss.

- Improvement in associated symptoms such as dysmenorrhea, with 84% of patients reporting relief.

- Statistically significant changes in hemoglobin levels and endometrial thickness .

3. Anti-Cancer Potential

Recent research highlights ormeloxifene's potential as an anti-cancer agent:

- It has shown efficacy against breast cancer cells, particularly in ER+ (estrogen receptor positive) cell lines like MCF-7, where it induces apoptosis through caspase activation and cell cycle arrest at the G0/G1 phase.

- In clinical trials, approximately 38.5% of advanced breast cancer patients responded positively to ormeloxifene treatment .

- The compound also exhibits anti-cancer activity in head and neck squamous cell carcinoma (HNSCC) by inhibiting the PI3K/AKT signaling pathway, leading to reduced cell proliferation and enhanced apoptosis .

Case Studies and Research Findings

Q & A

Q. What methodologies are effective for enhancing the solubility and dissolution rate of cis-ormeloxifene hydrochloride in preclinical formulations?

Methodological Answer: Solid dispersion techniques are widely used. For instance, the kneading method with β-cyclodextrin or PEG 6000 as carriers significantly improves solubility by disrupting crystalline structures. Co-precipitation and solvent evaporation methods are also viable but less efficient. Characterization via differential scanning calorimetry (DSC) and X-ray diffraction (XRD) confirms amorphous phase formation, while FTIR spectroscopy identifies molecular interactions (e.g., hydrogen bonding) between the drug and carrier .

Q. Which analytical techniques are recommended for characterizing cis-ormeloxifene hydrochloride and its formulations?

Methodological Answer:

- DSC : Detects melting points and polymorphic transitions, critical for assessing drug-polymer compatibility.

- XRD : Confirms crystallinity reduction in solid dispersions.

- FTIR : Identifies functional group interactions (e.g., between the drug’s hydroxyl groups and β-cyclodextrin).

- UV Spectrophotometry : Quantifies drug content and dissolution profiles at λmax 278 nm in distilled water or phosphate buffer (pH 6.8) .

Q. How can researchers optimize fast-dissolving tablet formulations of cis-ormeloxifene hydrochloride?

Methodological Answer: Combine superdisintegrants (e.g., crospovidone, croscarmellose sodium) at ratios of 4–6% w/w. Direct compression with mannitol as a diluent ensures rapid disintegration (<30 seconds) and >90% drug release within 60 minutes. Tablet hardness (3–4 kg/cm²) and friability (<1%) should be validated using USP Type II dissolution apparatus at 50 rpm .

Advanced Research Questions

Q. What experimental designs are appropriate for resolving contradictions in cis-ormeloxifene’s anticancer efficacy across studies?

Methodological Answer: Use comparative dose-response assays (e.g., MTT, apoptosis via flow cytometry) in triple-negative breast cancer (TNBC) cell lines. Control variables include:

- Drug combinations : Test synergism with plumbagin or sertraline using Chou-Talalay analysis.

- Cell cycle profiling : Compare G1/S arrest induced by ormeloxifene alone vs. combinations (e.g., with tamoxifen).

- In vivo validation : Xenograft models with pharmacokinetic monitoring to correlate tumor regression with plasma concentrations .

Q. How does the cis-configuration of ormeloxifene hydrochloride influence its pharmacokinetic and pharmacodynamic properties?

Methodological Answer: The cis-isomer’s stereochemistry affects receptor binding affinity and metabolic stability. Use chiral HPLC (C18 column, 0.05M potassium dihydrogen phosphate-methanol mobile phase) to isolate and quantify the cis-form. Comparative studies with trans-isomers reveal differences in LogP (lipophilicity) and CYP450 metabolism rates, which impact bioavailability .

Q. What strategies mitigate instability issues in cis-ormeloxifene hydrochloride during long-term storage?

Methodological Answer: Conduct accelerated stability studies (40°C/75% RH for 6 months) with:

Q. How can researchers validate cis-ormeloxifene’s anti-angiogenic effects in preclinical models?

Methodological Answer:

Q. What in silico tools predict cis-ormeloxifene’s binding affinity for estrogen receptors (ERs)?

Methodological Answer: Molecular docking (AutoDock Vina) with ERα (PDB ID: 1A52) identifies key interactions:

- Hydrogen bonds between the drug’s hydroxyl groups and Glu353/Arg394.

- Hydrophobic contacts with Leu387. Validate predictions via surface plasmon resonance (SPR) to measure binding kinetics (KD < 100 nM) .

Data Contradiction Analysis

Q. Why do some studies report conflicting dissolution rates for cis-ormeloxifene solid dispersions?

Methodological Answer: Variability arises from:

- Carrier ratios : Optimal β-cyclodextrin:drug ratios are 2:1 (kneading) vs. 1:1 (solvent evaporation).

- Particle size : Sieving (mesh size 60 vs. 100) affects surface area and dissolution.

- Dissolution media : Phosphate buffer (pH 6.8) mimics intestinal fluid but may underestimate biorelevance vs. biorelevant media (FaSSIF) .

Q. How to address discrepancies in cis-ormeloxifene’s cytotoxicity across cell lines?

Methodological Answer: Standardize assays by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.